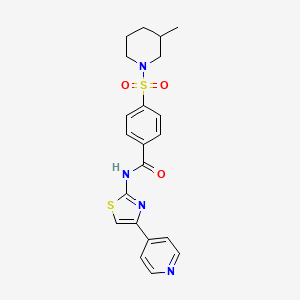

![molecular formula C18H23N3OS B2920124 2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-55-6](/img/structure/B2920124.png)

2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

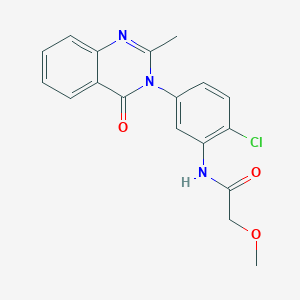

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings . The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Additionally, it has ethyl, methylphenyl, and butanamide groups attached .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Ethyl-N-[2-(2-Methylphenyl)-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl]butanamide Applications

Antiproliferative Activity in Cancer Research: The compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death and inhibiting cell growth, particularly in K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines . The compound’s ability to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) suggests a complex action that combines antiproliferative effects with the induction of apoptosis .

Fluorescence-Based pH Sensing: This compound has also been identified as a potential pH indicator due to its fluorescence properties. It can enable both fluorescence intensity-based and ratiometric pH sensing, which is valuable for various biochemical and medical applications .

Organic Synthesis: In the realm of organic chemistry, the compound’s structure, which includes a benzylic position, allows for various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in the synthesis of complex organic molecules and have wide-ranging applications in drug development and materials science .

Electrophilic Cyclization Reactions: The compound can undergo iodine-mediated electrophilic cyclization, which is a critical step in synthesizing tetrasubstituted pyrazolo[4,3-c]pyridines. This reaction is significant for creating libraries of compounds with potential pharmacological activities .

Cross-Coupling Reactions: Due to the presence of a thienopyrazole moiety, the compound is a candidate for cross-coupling reactions such as Suzuki couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential in medicinal chemistry for creating diverse molecular architectures .

Sirtuin Inhibition: Although not directly related to the compound , structurally similar compounds have been used as reactants for the synthesis of cambinol analogs, which are known for their sirtuin inhibitory activity with antitumor action. This suggests that the compound could be modified to target sirtuin enzymes, which play a role in aging and cancer .

Enantioselective Catalysis: The compound’s structural features may allow it to be used in enantioselective catalysis, particularly in reactions that require high stereochemical control. This application is crucial for producing chiral drugs and other bioactive molecules .

Sensor Development: Given its fluorescent properties, the compound could be further explored for developing sensors that detect specific biological or chemical events. This application is particularly relevant in environmental monitoring and diagnostics .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound could potentially induce a variety of cellular responses .

Eigenschaften

IUPAC Name |

2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-4-13(5-2)18(22)19-17-14-10-23-11-15(14)20-21(17)16-9-7-6-8-12(16)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHUYROKRHJISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

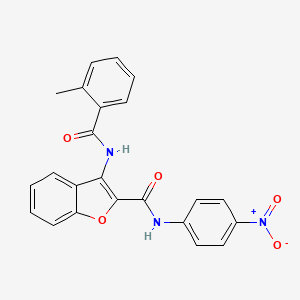

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

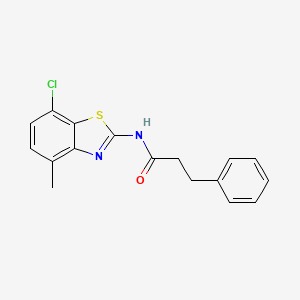

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

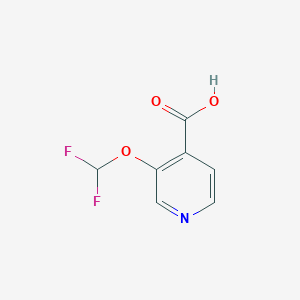

![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)

![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

![N-{4-[1-(2-chloroacetyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2920062.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)